molecular formula C6H9F4NO3 B12437364 4-Fluoropyrrolidin-3-ol; trifluoroacetic acid

4-Fluoropyrrolidin-3-ol; trifluoroacetic acid

Cat. No.: B12437364
M. Wt: 219.13 g/mol
InChI Key: RDOZRFGMMXWEKK-UHFFFAOYSA-N
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Description

4-Fluoropyrrolidin-3-ol is a pyrrolidine derivative featuring a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the five-membered heterocyclic ring. When paired with trifluoroacetic acid (TFA), it typically forms a salt or co-crystal, enhancing solubility and stability for synthetic or pharmaceutical applications. TFA, a strong carboxylic acid (pKa ~0.23), is widely used as a reagent, catalyst, or counterion due to its high acidity, volatility, and ability to stabilize intermediates in organic synthesis .

Properties

Molecular Formula

C6H9F4NO3

Molecular Weight

219.13 g/mol

IUPAC Name

4-fluoropyrrolidin-3-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H8FNO.C2HF3O2/c5-3-1-6-2-4(3)7;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2;(H,6,7)

InChI Key

RDOZRFGMMXWEKK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Chemical Reactions Analysis

4-Fluoropyrrolidin-3-ol; trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

4-Fluoropyrrolidin-3-ol; trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of 4-Fluoropyrrolidin-3-ol

Table 1: Physical and Structural Properties
Compound Name Structure Molecular Weight Solubility Key Features Reference
4-Fluoropyrrolidin-3-ol; TFA Pyrrolidine + F/OH ~281.2 (est.) DMSO, MeOH, Chloroform Fluorine enhances electronegativity; TFA improves stability
3-(4-Fluorophenyl)azetidin-3-ol; TFA Azetidine + F/OH 281.2 DMSO, MeOH, Chloroform 4-membered ring (higher ring strain)
3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one Pyrrolidinone 226.65 Not reported Ketone group alters reactivity vs. hydroxyl

Key Observations :

  • Ring Size : Azetidine (4-membered) derivatives exhibit higher ring strain and reduced basicity compared to pyrrolidine (5-membered) analogs, impacting their reactivity in nucleophilic substitutions .
  • Functional Groups : The hydroxyl group in 4-Fluoropyrrolidin-3-ol facilitates hydrogen bonding, whereas ketones (e.g., pyrrolidin-2-one) enhance electrophilicity .

Comparison of Trifluoroacetic Acid with Other Acids

Key Observations :

  • Acidity : TFA’s lower pKa compared to trichloroacetic acid makes it superior for deprotecting acid-labile groups (e.g., tert-butyl esters) .
  • Volatility: TFA’s volatility simplifies removal post-synthesis, unlike non-volatile alternatives .

Chromatographic and Analytical Performance

  • HPLC Applications: TFA (0.1–0.3% v/v) in mobile phases improves peak resolution for basic compounds like peptides. shows that replacing acetic acid with TFA reduces noise and enhances separation .

Biological Activity

4-Fluoropyrrolidin-3-ol; trifluoroacetic acid is a chiral compound characterized by a pyrrolidine ring with a fluorine substituent at the 4-position and a hydroxyl group at the 3-position, combined with a trifluoroacetic acid moiety. This unique structure enhances its solubility and stability, making it a candidate for various biological applications. The stereochemistry of this compound is crucial as it influences its biological activity, particularly in drug development and therapeutic applications.

The compound's structure can be represented as follows:

  • Chemical Formula : C₅H₈FNO₂
  • Molecular Weight : 135.12 g/mol

The trifluoroacetic acid component contributes to the compound's acidity and solubility in polar solvents, while the fluorinated pyrrolidine ring may enhance metabolic stability and alter electronic characteristics.

Biological Activities

Research indicates that This compound exhibits several biological activities:

  • Antimicrobial Properties :
    • Studies suggest that this compound can inhibit the growth of certain bacteria and fungi, indicating potential as a new antibiotic agent. Its fluorinated structure may contribute to increased potency against resistant strains.
  • Neuroactive Effects :
    • Given its structural similarity to neurotransmitters, it may interact with neural receptors, potentially influencing mood and cognitive functions. This interaction is particularly relevant for developing treatments for central nervous system disorders.
  • Antioxidant Activity :
    • The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

The mechanism by which This compound exerts its effects involves interactions with various molecular targets such as enzymes and receptors. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards biological targets. The trifluoroacetic acid moiety stabilizes the compound and facilitates transport across biological membranes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the significance of stereochemistry and functional group variations in determining biological activity:

Compound NameStructure FeaturesUnique Properties
(3S,4S)-4-Fluoropyrrolidin-3-olStereoisomer of target compoundDifferent biological activity due to stereochemistry
4-HydroxypyrrolidineLacks fluorine substituentExhibits lower antimicrobial activity
2-AminopyrrolidineContains amino groupPotentially more reactive in nucleophilic reactions

Case Studies and Research Findings

Recent studies have evaluated the pharmacological potential of fluorinated pyrrolidines, including This compound :

  • Fluorinated Derivatives : Research on similar compounds has shown that fluorinated pyrrolidines exhibit low-nanomolar affinities for kappa-opioid receptors (KOR), indicating potential therapeutic applications in pain management and anti-inflammatory treatments .
  • Immunomodulatory Effects : In vitro studies demonstrated that certain derivatives significantly decreased pro-inflammatory cytokine production in immune cells, suggesting that these compounds could modulate immune responses effectively .
  • Synthesis Pathways : Various synthetic routes have been developed to produce this compound while maintaining its stereochemistry, allowing for selective introduction of functional groups that enhance biological activity.

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